molecular formula C26H25N3O3S B11600332 butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate

butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate

Cat. No.: B11600332
M. Wt: 459.6 g/mol
InChI Key: XSZGQWGYNQNGMB-LQKURTRISA-N
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Description

Butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate is a complex organic compound with a unique structure that combines various functional groups, including a cyano group, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Ethanothieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the ethanothieno[2,3-b]pyridine core.

    Introduction of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable diene and dienophile.

    Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the furan ring may lead to the formation of a diketone, while reduction of the cyano group may yield an amine.

Scientific Research Applications

Butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

butyl 4-[5-[(E)-(5-cyano-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-dien-4-yl)iminomethyl]furan-2-yl]benzoate

InChI

InChI=1S/C26H25N3O3S/c1-2-3-14-31-26(30)19-6-4-17(5-7-19)22-9-8-20(32-22)16-28-24-21(15-27)23-18-10-12-29(13-11-18)25(23)33-24/h4-9,16,18H,2-3,10-14H2,1H3/b28-16+

InChI Key

XSZGQWGYNQNGMB-LQKURTRISA-N

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/C3=C(C4=C(S3)N5CCC4CC5)C#N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NC3=C(C4=C(S3)N5CCC4CC5)C#N

Origin of Product

United States

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